methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate
Overview
Description
The compound methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate is a chemically complex organic molecule. It has a unique structure that allows it to participate in a variety of reactions, making it valuable in multiple scientific fields. This compound has garnered attention due to its applications in chemistry, biology, and medicine, specifically for its interaction with specific molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methylbenzoate typically involves a multi-step synthetic process. Each step must be carefully controlled to ensure purity and yield.
Step 1: Synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Reagents: Difluoromethyl phenyl ketone, hydrazine hydrate.
Conditions: Refluxing in ethanol, followed by crystallization.
Step 2: Formation of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reagents: Sodium nitrite, hydrochloric acid.
Conditions: Diazotization and subsequent hydrolysis.
Step 3: Synthesis of this compound
Reagents: 4-methylbenzoic acid, thionyl chloride, and dimethylformamide (DMF).
Conditions: The final coupling reaction is carried out in DMF at low temperatures to form the methyl ester.
Industrial Production Methods
Industrial production involves similar synthetic steps but on a larger scale, utilizing continuous flow reactors to optimize yield and purity. Automation and stringent quality control ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the difluoromethyl group, using reagents such as potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, employing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring, facilitated by halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, followed by sodium ethoxide in ethanol.
Major Products
Oxidation: Oxidized derivatives, such as carboxylic acids.
Reduction: Reduced derivatives, such as alcohols.
Substitution: Various substituted benzoates and pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Acts as a reagent in organic synthesis for constructing diversified molecular architectures.
Biology
Serves as a probe in biological assays to study enzyme activities and binding interactions.
Employed in the synthesis of bioactive compounds that inhibit or activate specific biological pathways.
Medicine
Investigated for potential therapeutic effects, particularly in targeting diseases related to oxidative stress and inflammation.
Functions as a lead compound in drug discovery, particularly for designing inhibitors targeting specific proteins.
Industry
Utilized in the development of novel materials with specific electronic properties.
Acts as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through its interaction with specific molecular targets, such as enzymes and receptors. It often inhibits enzyme activity by binding to the active site, preventing the natural substrate from interacting. In cellular pathways, it can modulate signal transduction, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methylphenyl)carbamate: Shares structural similarities but differs in its lack of pyrazolo[1,5-a]pyrimidine moiety.
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the carbonylamino and methylbenzoate groups but retains the core pyrazolo[1,5-a]pyrimidine structure.
Uniqueness
Functional Groups: The presence of both the difluoromethyl group and the pyrazolo[1,5-a]pyrimidine ring provides a unique scaffold for interaction with various biological targets.
Synthetic Flexibility: Its structure allows for various chemical modifications, enhancing its versatility in synthesis and application.
This compound stands out in its combination of unique structural features and broad applicability, making it a valuable molecule in scientific research and industry.
Properties
IUPAC Name |
methyl 3-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3/c1-13-8-9-15(23(31)32-2)10-17(13)28-22(30)16-12-26-29-19(20(24)25)11-18(27-21(16)29)14-6-4-3-5-7-14/h3-12,20H,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTXPPKLYIGACC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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